Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci)
Description
Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9CI) is a morpholine derivative characterized by a substituted indole moiety linked to the morpholine ring via an acetyl group. The indole core is functionalized with an ethyl group at position 7 and a formyl group at position 2. This structural arrangement confers unique electronic and steric properties, making it relevant in pharmaceutical and biochemical research, particularly in studies involving fluorophores and DNA interactions . The 9CI designation indicates its inclusion in the Chemical Abstracts Service registry under a specific nomenclature system.
Properties
IUPAC Name |
7-ethyl-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-13-4-3-5-15-14(12-20)10-19(17(13)15)11-16(21)18-6-8-22-9-7-18/h3-5,10,12H,2,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFSRWBQOYRKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCOCC3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) typically involves the acylation of morpholine with an indole derivative. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The process involves the formation of an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Research indicates that morpholine derivatives exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound Morpholine, 4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9CI) has been studied for its potential as an anticancer agent due to its structural similarity to known bioactive compounds.
Case Studies
- Anticancer Activity : A study focusing on indole derivatives demonstrated that compounds with morpholine moieties showed enhanced cytotoxic effects against various cancer cell lines. The presence of the indole structure is believed to contribute to this activity by interacting with cellular pathways involved in apoptosis and cell proliferation .
- Antimicrobial Properties : Another investigation revealed that morpholine derivatives, including the one , exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
- Anti-inflammatory Effects : Research has indicated that morpholine-based compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Applications in Medicinal Chemistry
Morpholine derivatives are increasingly being incorporated into drug development due to their favorable pharmacological profiles. The specific compound Morpholine, 4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9CI) could serve as a scaffold for synthesizing new therapeutic agents targeting various diseases.
Table 2: Potential Applications
| Application Area | Description |
|---|---|
| Anticancer Agents | Development of drugs targeting cancer cells |
| Antimicrobial Agents | New antibiotics derived from morpholine derivatives |
| Anti-inflammatory Drugs | Compounds targeting inflammation pathways |
Mechanism of Action
The mechanism of action of Morpholine,4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Morpholine and Aromatic Substituents
Compound 9b (Molecules, 2011)
- Structure: 2-((4-Chlorophenyl)(3,4-dimethoxyphenyl)methoxy)-1-morpholinoethanone.
- Key Features: A morpholine ring linked to a dichlorophenyl-dimethoxyphenyl hybrid via an ethanone bridge.
- Properties : Exhibits a molecular weight of 405.87 g/mol and IR/NMR signatures consistent with morpholine and aromatic ether functionalities .
- Comparison: Unlike the target compound, 9b lacks the indole-formyl system but shares the morpholine-acetyl linkage.
Fenpropimorph (Pesticide Glossary, 2001)
- Structure : 4-(3-(4-tert-butylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine.
- Key Features : A fungicidal morpholine derivative with a bulky tert-butylphenyl substituent.
- Properties: Used as a fungicide (e.g., Mistral®), with a molecular formula of C20H33NO .
- Comparison : The tert-butyl group in Fenpropimorph enhances steric hindrance, whereas the target compound’s ethyl-indol-formyl system may favor π-π stacking in DNA interactions .
Fluorophore-Containing Analogues
Compound 9CI (Selective Recognition of c-MYC P, 2019)
- Structure : Features an anthracene fluorophore with a large stacking surface.
- Key Findings : Demonstrates strong fluorescence in DNA interactions, unlike compounds 3–4 (small aromatic fluorophores) .
- Comparison : The target compound’s indole-formyl group may mimic anthracene’s π-stacking capability, though its fluorescence efficiency depends on substituent size and conjugation .
Compound 6 (Same Study)
Halogenated Morpholine Derivatives
VPC-14449 (J. Biol. Chem., 2014)
- Structure : 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine.
- Key Features : Brominated imidazole-thiazole system attached to morpholine.
- Properties : Structural misassignment (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR data, underscoring the importance of substituent positions .
- Comparison : The target compound’s lack of halogens may reduce toxicity but limit halogen-bonding interactions in biological targets.
Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural formula; †Calculated using average atomic masses.
Research Findings and Implications
- Fluorophore Efficiency : The target compound’s indole-formyl system may rival anthracene-based fluorophores (e.g., 9CI) in DNA binding, provided its conjugation system is sufficiently extended .
- Biological Activity: Non-halogenated morpholines (e.g., target compound) may exhibit lower cytotoxicity than brominated analogues like VPC-14449, making them preferable in therapeutic contexts .
- Structural Sensitivity: Minor substituent changes (e.g., halogen position in VPC-14449) can drastically alter spectroscopic and biological profiles, necessitating precise synthesis .
Biological Activity
Morpholine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-[(7-ethyl-3-formyl-1H-indol-1-yl)acetyl]-(9ci) is a notable example, combining the structural features of morpholine and indole, which are known for their therapeutic potential. This article delves into the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a morpholine ring linked to an indole moiety, specifically designed to enhance biological activity through structural modifications. The synthesis typically involves the reaction of morpholine with various acylating agents that introduce the indole-derived substituent.
1. Anticancer Properties
Recent studies have demonstrated that morpholine derivatives exhibit significant anticancer activity:
- Inhibition of Cancer Cell Proliferation : Compounds derived from morpholine have shown promising results against various cancer cell lines. For instance, a study indicated that certain morpholine derivatives inhibited ovarian cancer cell proliferation with IC50 values ranging from 9.40 μM to 11.2 μM, comparable to standard chemotherapeutics like cisplatin (IC50 = 8.50 μM) .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Morpholine Derivative 1h | 9.40 | Ovarian |
| Morpholine Derivative 1i | 11.2 | Ovarian |
| Cisplatin | 8.50 | Ovarian |
- Mechanism of Action : The anticancer effects are partly attributed to the inhibition of carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis. Notably, some derivatives exhibited IC50 values against CA comparable to established inhibitors .
2. Neuroprotective Effects
Morpholine derivatives have also been explored for their neuroprotective properties:
- Cholinergic Modulation : Certain compounds have demonstrated the ability to improve memory deficits in animal models of Alzheimer's disease by inhibiting butyrylcholinesterase (BChE), which is linked to cognitive decline . The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for neurodegenerative conditions.
Case Study 1: Neuroprotective Activity
A study investigated the effects of a morpholine derivative on memory retrieval in a mouse model of Alzheimer's disease. Behavioral assays indicated significant improvements in long-term memory retrieval without adverse motor effects, suggesting a favorable safety profile .
Case Study 2: Antitumor Activity
In another investigation, morpholine-acetamide derivatives were synthesized and tested against ovarian cancer cell lines. The results confirmed substantial inhibitory effects on cell proliferation and highlighted the potential for these compounds as lead candidates in cancer therapy .
Q & A
Q. What synthetic strategies are recommended for preparing morpholine derivatives with indole-acetyl substituents?
Synthesis of such compounds typically involves coupling indole derivatives with functionalized morpholine precursors. For example:
- Step 1 : Activate the indole scaffold (e.g., formylation at the 3-position and ethyl substitution at the 7-position via Friedel-Crafts alkylation) .
- Step 2 : Introduce the acetyl-morpholine moiety via nucleophilic acyl substitution or peptide coupling reagents (e.g., EDC/HOBt) .
- Step 3 : Purify intermediates using column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and confirm purity via HPLC or TLC .
Key considerations : Monitor reaction progress with NMR to avoid over-functionalization. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Q. How can the structure of this compound be validated experimentally?
A multi-technique approach is essential:
- NMR spectroscopy : Assign peaks for the morpholine ring (δ ~3.5–4.0 ppm for N-CH₂), indole protons (δ ~7.0–8.5 ppm), and formyl group (δ ~9.8–10.2 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, targeting the exact mass (calculated using formulas from analogs in ).
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
Note : Compare spectral data with structurally similar compounds (e.g., 4-(benzenesulfonyl)-morpholine ).
Advanced Research Questions
Q. What computational methods can predict reactivity or stability of this compound?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess electrophilic/nucleophilic sites. For example, the formyl group may act as an electron-deficient center .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock, leveraging indole’s known affinity for hydrophobic pockets .
- Solubility prediction : Apply COSMO-RS models to optimize solvent selection for synthesis or formulation .
Validation : Cross-reference computational results with experimental stability data (e.g., thermal degradation studies using TGA) .
Q. How should researchers address contradictions in reported toxicity data for morpholine-indole hybrids?
- Case study : flags carcinogenicity concerns for morpholine derivatives, while highlights variable risk assessments.
- Methodology :
Recommendation : Use OECD guidelines for toxicity testing to ensure reproducibility .
Q. What experimental designs are optimal for studying high-pressure effects on this compound’s crystallinity?
- Raman/IR spectroscopy under pressure : Use diamond anvil cells (DACs) to compress samples up to 3.5 GPa. Track shifts in C-H stretching modes (~2980–3145 cm⁻¹) and morpholine ring vibrations (~1100 cm⁻¹) to detect phase transitions .
- X-ray diffraction : Resolve structural changes (e.g., bond elongation, conformational flipping) at varying pressures .
- Data analysis : Plot dω/dp (frequency vs. pressure) to identify discontinuities indicative of phase changes .
Q. How can researchers resolve inconsistencies in reaction yields during scale-up?
Q. What strategies mitigate decomposition during storage of morpholine-indole compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
